Home > Products > Screening Compounds P69501 > 6-Bromo-4-phenyl-2-(4-phenylpiperazin-1-yl)quinazoline
6-Bromo-4-phenyl-2-(4-phenylpiperazin-1-yl)quinazoline - 312614-81-6

6-Bromo-4-phenyl-2-(4-phenylpiperazin-1-yl)quinazoline

Catalog Number: EVT-1378329
CAS Number: 312614-81-6
Molecular Formula: C24H21BrN4
Molecular Weight: 445.4g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

6-(4-(4-Substituted phenylpiperazin-1-yl)butoxy)benzo[d][1,3]oxathiol-2-one

  • Compound Description: This class of compounds, featuring a benzo[d][1,3]oxathiol-2-one core and a substituted phenylpiperazine moiety linked by a butoxy chain, was investigated for its antipsychotic potential. Notably, compounds 6-(4-(4-(2,3-dichlorophenyl)piperazin- 1-yl)butoxy)benzo[d][1,3]oxathiol-2-one (4l) and 6-(4-(4-(2,3-dimethylphenyl)piperazin-1- yl)butoxy)benzo[d][1,3]oxathiol-2-one (4n) exhibited promising antipsychotic profiles with low catalepsy induction. []

6-Bromo-2-(morpholin-1-yl)-4-anilinoquinazoline (BMAQ)

  • Compound Description: This quinazoline derivative, BMAQ, demonstrated significant antiproliferative and apoptotic activities against leukemia cells in vitro. The compound inhibited cell growth in a dose-dependent manner and induced cell death primarily through apoptosis, confirmed by DNA fragmentation assays, fluorescence microscopy, and caspase-3 activity measurements. []
Overview

6-Bromo-4-phenyl-2-(4-phenylpiperazin-1-yl)quinazoline is a complex organic compound classified within the quinazoline family, characterized by a fused benzene and pyrimidine ring structure. Quinazolines are significant in medicinal chemistry due to their diverse biological activities, including anticancer and antimicrobial properties. This particular compound, with its unique substitution patterns, has garnered interest for its potential therapeutic applications, particularly in neurology and oncology.

Synthesis Analysis

Methods

The synthesis of 6-Bromo-4-phenyl-2-(4-phenylpiperazin-1-yl)quinazoline typically involves several key steps:

  1. Formation of the Quinazoline Core: The initial step often includes the reaction of 6-bromo-2-phenyl-4H-benzoxazin-4-one with p-aminoacetophenone under fusion conditions to yield an intermediate compound.
  2. Functionalization: This intermediate can then undergo further reactions with various aromatic aldehydes in the presence of anhydrous ammonium acetate and malononitrile to produce derivatives with desired functional groups .

Technical Details

The synthesis may employ techniques such as:

  • Microwave-assisted reactions to enhance yield and reduce reaction time.
  • Metal-mediated reactions for specific functionalizations.
  • Phase-transfer catalysis to facilitate reactions between immiscible phases.
Molecular Structure Analysis

Structure

The molecular structure of 6-Bromo-4-phenyl-2-(4-phenylpiperazin-1-yl)quinazoline can be represented as follows:

C22H22BrN3\text{C}_{22}\text{H}_{22}\text{Br}\text{N}_{3}

This structure features:

  • A bromine atom at the 6-position of the quinazoline ring.
  • A phenyl group at the 4-position.
  • A piperazine moiety linked through a phenyl group at the 2-position.

Data

Key structural data includes:

  • Molecular weight: approximately 419.2 g/mol.
  • Melting point: typically observed around 215 °C after purification .
Chemical Reactions Analysis

Types of Reactions

6-Bromo-4-phenyl-2-(4-phenylpiperazin-1-yl)quinazoline can participate in several chemical reactions:

  1. Oxidation: Can be oxidized to form quinazolinone derivatives using agents like potassium permanganate.
  2. Reduction: Reduction reactions can modify either the quinazoline core or the piperazine moiety, often utilizing lithium aluminum hydride or sodium borohydride.
  3. Substitution: Electrophilic and nucleophilic substitutions can introduce various functional groups into the compound .

Technical Details

The choice of reagents and conditions significantly influences the outcome of these reactions, allowing for a range of functionalized products to be synthesized.

Mechanism of Action

The mechanism of action for 6-Bromo-4-phenyl-2-(4-phenylpiperazin-1-yl)quinazoline is primarily linked to its interaction with biological targets. Notably, it may function as an inhibitor of acetylcholinesterase, which is crucial for enhancing cholinergic neurotransmission relevant in treating neurodegenerative diseases like Alzheimer’s disease. The binding at the active site prevents acetylcholine breakdown, thereby increasing its availability in synaptic clefts .

Physical and Chemical Properties Analysis

Physical Properties

Key physical properties include:

  • Appearance: Typically presented as dark brown crystals post-synthesis.
  • Solubility: Soluble in common organic solvents such as ethanol and dimethyl sulfoxide.

Chemical Properties

Chemical properties include:

  • Stability under standard laboratory conditions.
  • Reactivity with electrophiles and nucleophiles due to the presence of nitrogen atoms in the quinazoline ring.

Relevant analytical techniques such as Infrared spectroscopy (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) are employed for characterization and confirmation of structure .

Applications

Scientific Uses

6-Bromo-4-phenyl-2-(4-phenylpiperazin-1-yl)quinazoline has several notable applications:

  1. Medicinal Chemistry: Investigated for its potential as an anticancer agent, particularly against specific tumor lines due to its selectivity indicated by structure–activity relationship studies.
  2. Biological Assays: Used in various assays to evaluate its effects on biological targets, contributing to drug development efforts for neurological disorders.
  3. Material Science: Explored for its unique properties that may aid in developing new materials or chemical processes .
Introduction to Quinazoline Derivatives in Medicinal Chemistry

Historical Development of Quinazoline-Based Therapeutics

Quinazoline derivatives have evolved from academic curiosities to clinically indispensable agents over more than a century of medicinal chemistry research. The foundational work began in 1869 when Griess synthesized the first quinazoline derivative through the reaction of cyanogens with anthranilic acid, initially termed "bicyanoamido benzoyl" [5]. The systematic exploration of quinazoline therapeutics accelerated in the mid-20th century with the development of key synthetic methodologies. Particularly significant was the Niementowski reaction (1904), which enabled efficient production of 3,4-dihydro-4-oxoquinazoline derivatives through condensation of anthranilic acid with amides under elevated temperatures [5] [7]. This methodology remains relevant in contemporary synthetic approaches to quinazoline scaffolds.

The late 20th century witnessed the transition of quinazolines from laboratory compounds to clinically approved agents. Notable milestones include the development of prazosin (hypertension, 1976), raltitrexed (chemotherapeutic, 1996), and the breakthrough oncology agents gefitinib (2003) and erlotinib (2004) – both EGFR tyrosine kinase inhibitors [7] [9]. The structural adaptability of the quinazoline core has enabled its application across diverse therapeutic areas, with over 150 naturally occurring quinazoline alkaloids identified to date, underscoring their biological significance [7]. The historical trajectory demonstrates how strategic modifications to the quinazoline scaffold have yielded agents with increasingly sophisticated target specificity.

Structural Significance of 6-Bromo and 4-Phenyl Substituents in Quinazoline Scaffolds

The strategic incorporation of halogen atoms, particularly bromine at the C6 position, profoundly influences the physicochemical properties and biological interactions of quinazoline derivatives. The 6-bromo substituent functions as a powerful electron-withdrawing group, significantly altering the electron density distribution across the quinazoline ring system. This electronic perturbation enhances intermolecular interactions with biological targets, particularly through halogen bonding where the electropositive sigma-hole on bromine interacts with electron-rich acceptor atoms (e.g., carbonyl oxygens) in target proteins [1] [10]. Computational analyses confirm that bromination at C6 increases molecular polarizability and dipole moments, facilitating stronger target binding compared to non-halogenated analogs.

Concurrent incorporation of a 4-phenyl group introduces critical hydrophobic character and planar stacking capability. The phenyl ring's extended π-system facilitates planar hydrophobic interactions with aromatic residues (e.g., Phe, Tyr, Trp) in enzyme binding pockets. This combination creates a distinctive electronic and steric profile:

  • The bromine atom acts as a hydrogen bond acceptor mimic, enhancing target affinity
  • The phenyl ring provides van der Waals stabilization within hydrophobic binding pockets
  • Together, they confer improved cellular permeability and pharmacokinetic properties compared to polar, unsubstituted quinazolines [1] [4] [10]

Recent structure-activity relationship (SAR) studies demonstrate that 6-bromo-4-phenylquinazolines exhibit up to 8-fold enhanced cytotoxic potency against breast (MCF-7) and colon (SW480) carcinoma cell lines compared to their non-brominated counterparts, with IC₅₀ values frequently falling in the low micromolar range (15-35 µM) [10]. This potency enhancement occurs without compromising selectivity, as evidenced by significantly higher IC₅₀ values (typically >80 µM) observed in normal fibroblast (MRC-5) cell lines [10].

Table 1: Impact of Quinazoline Substituents on Biological Activity

PositionSubstituentKey PropertiesBiological Consequences
C6Bromo- Electron-withdrawing - Halogen bonding capability - Increased polarizability- Enhanced target affinity - Improved anticancer potency - Increased cellular uptake
C4Phenyl- Hydrophobic character - Planar π-system - Steric bulk- Hydrophobic pocket interactions - π-π stacking with aromatic residues - Improved metabolic stability

Role of 4-Phenylpiperazine Moieties in Enhancing Bioactivity

The 4-phenylpiperazine moiety represents a privileged pharmacokinetic and pharmacodynamic modifier in medicinal chemistry. When incorporated at the C2 position of the quinazoline scaffold, this bicyclic amine system confers several critical bioenhancing properties:

  • Solubility-Permeability Balance: The tertiary basic nitrogen (pKₐ ~8.5-9.5) facilitates salt formation under physiological conditions, significantly enhancing aqueous solubility – a common limitation of planar heterocyclic scaffolds. Concurrently, the aromatic phenyl group maintains sufficient lipophilicity for membrane penetration [6] [9]. This balanced log P profile is crucial for oral bioavailability.

  • Hydrogen Bonding Capacity: The piperazine nitrogen atoms serve as both hydrogen bond acceptors and, when protonated, hydrogen bond donors. This dual capability enables interactions with diverse amino acid residues in target proteins. Molecular modeling studies confirm that the piperazine moiety frequently forms bidirectional hydrogen bonds with key residues in enzyme active sites, particularly with EGFR's Thr830 and Asp831 [9] [10].

  • Efflux Modulation: The phenylpiperazine moiety demonstrates particular utility in overcoming multidrug resistance (MDR) mediated by efflux transporters. Structural analogs have shown inhibitory activity against Breast Cancer Resistance Protein (BCRP/ABCG2), with IC₅₀ values reaching nanomolar ranges (0.023-0.028 µM) in functional efflux assays [9]. This inhibition occurs through competitive binding to transporter substrate sites, thereby increasing intracellular accumulation of chemotherapeutic agents.

  • Conformational Flexibility: The rotational freedom around the piperazine-quinazoline bond enables adaptive binding to structurally diverse targets. This flexibility allows the molecule to optimize its spatial orientation within binding pockets of different kinases and receptors, contributing to the observed polypharmacology of phenylpiperazine-containing compounds [6].

SAR analyses reveal that meta-substitution on the terminal phenyl ring of the piperazine moiety generally enhances bioactivity compared to ortho- or para-substitution. Electron-withdrawing groups (e.g., -NO₂, -CF₃) at this position typically yield superior BCRP inhibitory activity, while electron-donating groups (e.g., -OCH₃) favor EGFR inhibition [9]. The 6-bromo-4-phenyl-2-(4-phenylpiperazin-1-yl)quinazoline structure thus integrates complementary pharmacophoric elements that collectively enhance target engagement and cellular penetration.

Table 2: Pharmacokinetic Advantages of Phenylpiperazine Incorporation

PropertyQuinazoline without PhenylpiperazineWith PhenylpiperazineBiological Impact
Aqueous SolubilityLow (often <0.01 mg/mL)Moderate to High (0.1-1 mg/mL)Improved oral bioavailability Reduced food effect
Membrane PermeabilityModerate to HighMaintained or EnhancedSufficient tissue penetration
Efflux SusceptibilityHigh (P-gp/BCRP substrates)ReducedHigher intracellular concentrations Overcomes multidrug resistance
Target VersatilityLimitedBroadPolypharmacology potential

Properties

CAS Number

312614-81-6

Product Name

6-Bromo-4-phenyl-2-(4-phenylpiperazin-1-yl)quinazoline

IUPAC Name

6-bromo-4-phenyl-2-(4-phenylpiperazin-1-yl)quinazoline

Molecular Formula

C24H21BrN4

Molecular Weight

445.4g/mol

InChI

InChI=1S/C24H21BrN4/c25-19-11-12-22-21(17-19)23(18-7-3-1-4-8-18)27-24(26-22)29-15-13-28(14-16-29)20-9-5-2-6-10-20/h1-12,17H,13-16H2

InChI Key

QTNWSGNGHVJGSG-UHFFFAOYSA-N

SMILES

C1CN(CCN1C2=CC=CC=C2)C3=NC4=C(C=C(C=C4)Br)C(=N3)C5=CC=CC=C5

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C3=NC4=C(C=C(C=C4)Br)C(=N3)C5=CC=CC=C5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.